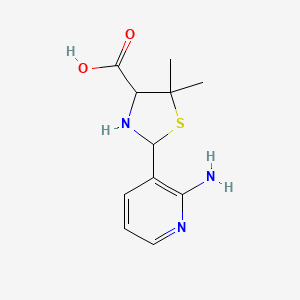

2-(2-Aminopyridin-3-yl)-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“2-(2-Aminopyridin-3-yl)acetic acid” is a compound with the molecular formula C7H8N2O2 and a molecular weight of 152.15 . It is a solid substance that should be stored in a dark place, under an inert atmosphere, at room temperature .

Synthesis Analysis

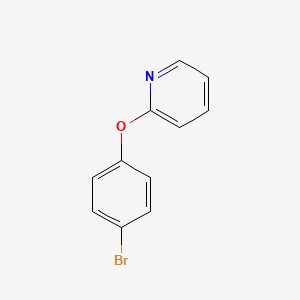

A chemodivergent synthesis of N-(pyridin-2-yl)amides was performed from α-bromoketones and 2-aminopyridine under different reaction conditions . N-(Pyridin-2-yl)amides were formed in toluene via C–C bond cleavage promoted by I2 and TBHP .Molecular Structure Analysis

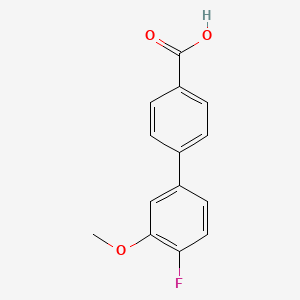

The molecular structure of “2-(2-Aminopyridin-3-yl)acetic acid” was confirmed using elemental analysis and NMR spectra . Torsional potential energy scans for all five of its rotating bonds were made to get approximate dihedral angles .Chemical Reactions Analysis

In a study, a series of novel 2-(pyridin-2-yl) pyrimidine derivatives were designed, synthesized, and their biological activities were evaluated .Physical And Chemical Properties Analysis

“2-(2-Aminopyridin-3-yl)acetic acid” is a solid substance with a molecular weight of 152.15 . It should be stored in a dark place, under an inert atmosphere, at room temperature .Aplicaciones Científicas De Investigación

Synthesis and Biological Research

Synthesis and Impact on Learning and Memory

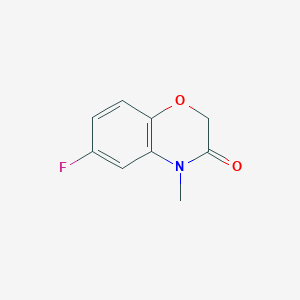

Compounds synthesized from interactions involving thiazolidine-4-carboxylic acid and aminopyridines, including structures similar to the query compound, have shown significant effects on learning and memory in experimental animals. These effects suggest a potential influence on the central cholinergic system, highlighting the compound's relevance in neurological research and potential therapeutic applications (Krichevskii et al., 2007).

Ultrasonics Promoted Synthesis

A study reported the efficient multicomponent synthesis of thiazolidinones from reactions involving arenealdehydes, mercaptoacetic acid, and 2-aminopyridine, facilitated by ultrasound irradiation. This method underscores the compound's utility in facilitating the synthesis of heterocyclic thiazolidinones, contributing to the advancement of synthetic chemistry techniques (Gouvêa et al., 2012).

Antioxidant and Antimicrobial Evaluation

Derivatives encompassing thiazolidinone and azetidinone structures have been synthesized and evaluated for their antioxidant and antimicrobial properties. These compounds, derived from similar foundational structures, exhibit promising biological activities, suggesting the compound's potential in the development of new therapeutic agents (Saundane et al., 2012).

Antimicrobial Applications

Novel Bioactive Compounds as Antimicrobial Agents

A variety of derivatives synthesized from pyrazine-2,3-dicarboxylic acid and thiosemicarbazide, treated with chloroacetic acid and further reacted with various substituted pyridine-2-carbaldehydes, have shown powerful antimicrobial activity. This research demonstrates the compound's applicability in creating novel antimicrobial agents (Ayyash et al., 2022).

Synthesis and Antimicrobial Activity

The synthesis of novel thiazolidine-2,4-dione derivatives and their evaluation against a range of bacterial and fungal species have highlighted some compounds' weak to moderate antibacterial and antifungal activities. This research further supports the compound's role in developing new antimicrobial agents (Abd Alhameed et al., 2019).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

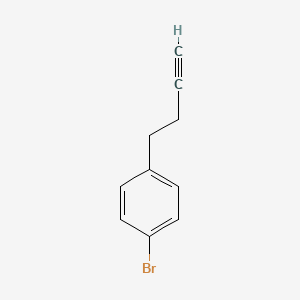

The synthesis of novel heterocyclic compounds with potential biological activities is an important component of medicinal chemistry and chemical biology . The development of convenient synthetic methods, especially those that can synthesize these structures from the same starting materials, is very meaningful .

Propiedades

IUPAC Name |

2-(2-aminopyridin-3-yl)-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3O2S/c1-11(2)7(10(15)16)14-9(17-11)6-4-3-5-13-8(6)12/h3-5,7,9,14H,1-2H3,(H2,12,13)(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBVPIFRZBQGDPY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(NC(S1)C2=C(N=CC=C2)N)C(=O)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N3O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.